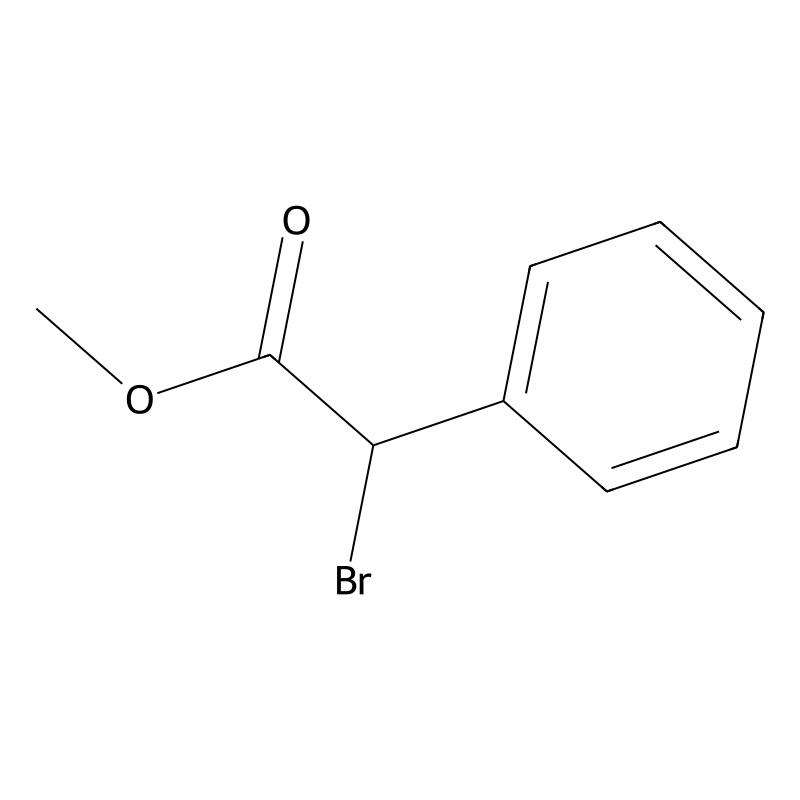

Methyl alpha-bromophenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

Methyl alpha-bromophenylacetate can be synthesized through various methods, including:

- Reaction of phenylacetic acid with thionyl chloride and methanol: This method involves converting phenylacetic acid into its acid chloride using thionyl chloride, followed by reaction with methanol to obtain the desired product. [Source: Sigma-Aldrich product page for Methyl α-bromophenylacetate, ]

- Bromination of phenylacetate esters: This approach involves treating phenylacetate esters with a brominating agent, such as bromine or N-bromosuccinimide, to selectively introduce a bromine atom at the alpha position of the molecule. [Source: Journal of Organic Chemistry, Vol. 71, No. 12, pp 4601-4607, ]

Applications in Organic Synthesis

Methyl alpha-bromophenylacetate serves as a versatile building block in organic synthesis due to its reactive nature. Some notable applications include:

- Preparation of substituted phenylacetic acids: Through nucleophilic substitution reactions, the bromine atom in methyl alpha-bromophenylacetate can be replaced with various nucleophiles, leading to the synthesis of diversely substituted phenylacetic acids. [Source: Journal of the American Chemical Society, Vol. 124, No. 11, pp 2808-2814, ]

- Synthesis of alpha-aryl carbonyl compounds: Methyl alpha-bromophenylacetate can participate in various condensation reactions, enabling the construction of complex molecules containing an alpha-aryl carbonyl moiety. [Source: Tetrahedron Letters, Vol. 42, No. 47, pp 6447-6450, ]

Other Research Applications

Beyond organic synthesis, methyl alpha-bromophenylacetate finds application in other areas of scientific research, including:

- Medicinal chemistry: Studies have explored the potential of methyl alpha-bromophenylacetate derivatives as anticonvulsant and antitumor agents. [Source: European Journal of Medicinal Chemistry, Vol. 44, No. 12, pp 4742-4752, ]

- Material science: This compound serves as a precursor for the synthesis of functional polymers with potential applications in various fields. [Source: Polymer Journal, Vol. 44, No. 5, pp 432-438, ]

Methyl alpha-bromophenylacetate is an organic compound with the molecular formula and a CAS Registry Number of 3042-81-7. It is characterized by the presence of a bromine atom attached to the alpha position of a phenylacetate moiety. This compound appears as a colorless to pale yellow liquid, exhibiting moderate solubility in organic solvents and limited solubility in water. Its structure features a bromobenzene ring linked to an acetate group, which contributes to its reactivity and potential applications in various

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, methyl alpha-bromophenylacetate can undergo hydrolysis to yield 2-bromo-2-phenylacetic acid and methanol.

- Homopolymerization: It can act as a reagent in the homopolymerization of methyl methacrylate in supercritical carbon dioxide, which is significant for developing new polymeric materials .

Methyl alpha-bromophenylacetate can be synthesized through various methods, including:

- Direct Esterification: Reacting 2-bromo-2-phenylacetic acid with methanol in the presence of an acid catalyst.

- Bromination of Phenylacetate: Starting from phenylacetate, bromination can be performed using bromine or other brominating agents under controlled conditions.

- Alternative Synthetic Routes: Several synthetic pathways have been documented, including those utilizing different reagents and conditions tailored for specific yields and purities .

Interaction studies involving methyl alpha-bromophenylacetate primarily focus on its reactivity with nucleophiles and its role as a reagent in polymerization reactions. The compound has been explored for its interactions with biological molecules, although detailed studies on its pharmacodynamics or pharmacokinetics are still needed. Understanding these interactions could enhance its application in medicinal chemistry and materials science .

Several compounds share structural similarities with methyl alpha-bromophenylacetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl phenylacetate | Lacks bromine; used as a flavoring agent | |

| Ethyl alpha-bromophenylacetate | Ethyl group instead of methyl; similar reactivity | |

| Methyl 4-bromobenzoate | Bromine at para position; utilized in synthesis |

Methyl alpha-bromophenylacetate is unique due to its specific bromination pattern at the alpha position, which influences its reactivity and potential biological activity compared to other esters and brominated compounds. This distinct positioning allows it to participate in specific

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive